N-benzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methyl-4-piperidinecarboxamide
Description
N-benzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methyl-4-piperidinecarboxamide is a synthetic carboxamide derivative featuring a piperidine core substituted with a benzyl group, a methyl group, and a 3-chloro-1,4-dioxo-naphthalenyl moiety. Characterization would typically involve spectroscopic techniques (NMR, IR) and X-ray crystallography, with SHELX software often employed for structural refinement .
Properties
IUPAC Name |
N-benzyl-1-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3/c1-26(15-16-7-3-2-4-8-16)24(30)17-11-13-27(14-12-17)21-20(25)22(28)18-9-5-6-10-19(18)23(21)29/h2-10,17H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIINHIRTHJLQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methyl-4-piperidinecarboxamide (CAS: 439108-74-4) is a synthetic compound with potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its biological activity based on recent research findings, case studies, and relevant data.
- Molecular Formula : C19H20ClN3O3
- Molecular Weight : 373.83 g/mol
- Boiling Point : Predicted at 582.3 ± 50.0 °C
- Density : 1.33 ± 0.1 g/cm³
Neuropharmacological Effects
Research has indicated that compounds similar to this compound exhibit significant neuropharmacological activities. A study on related benzamide derivatives demonstrated their effects on monoamine oxidase (MAO) and acetylcholinesterase (AChE) inhibition, which are critical for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Inhibitory Activity Against Enzymes
The compound has shown promising results in enzyme inhibition assays:
- Monoamine Oxidase (MAO) : Selective inhibitors of MAO-A and MAO-B were identified among structurally similar compounds, indicating potential for treating mood disorders .
- Acetylcholinesterase (AChE) : While some derivatives showed no activity against AChE, others exhibited significant inhibition against butyrylcholinesterase (BChE), suggesting a nuanced profile of cholinergic activity .
Anticancer Properties
Naphthoquinone analogs, including those related to this compound, have been studied for their anticancer properties. The presence of the chloronaphthoquinone moiety is critical for proteasome inhibitory activity, which is a mechanism exploited in cancer therapy . The following table summarizes the IC50 values for selected compounds:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Bortezomib | 0.009 | Proteasome Inhibitor |
| PI-083 | 1.0 | Proteasome Inhibitor |
| N-benzyl... | TBD | TBD |
Antimicrobial Activity
In addition to neuropharmacological effects, compounds with similar structures have demonstrated antibacterial properties. Studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating potential applications in antimicrobial therapies .
Structure-Activity Relationship (SAR)
The biological activity of N-benzyl derivatives has been linked to specific structural features:
- The presence of the sulfamoyl group enhances enzyme inhibition.
- The piperidine nucleus contributes to various bioactivities including anesthetic and antidiabetic effects .
Case Study 1: Neuroleptic Activity
A related compound was evaluated for its neuroleptic effects in animal models, showing that modifications to the benzamide structure significantly enhanced its potency compared to standard treatments like metoclopramide . This suggests that similar modifications could be explored in N-benzyl derivatives.
Case Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of synthesized derivatives demonstrated that certain modifications led to enhanced inhibitory effects against AChE and urease, reinforcing the therapeutic potential of these compounds in treating conditions associated with cholinergic dysfunction .
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:
- Anticancer Properties : Research has shown that naphthoquinone derivatives can possess anticancer activity. The structural features of N-benzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methyl-4-piperidinecarboxamide suggest potential efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit tumor growth .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against several pathogens. Studies indicate that naphthoquinone derivatives can exhibit significant antibacterial and antifungal activities, which can be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
- Enzyme Inhibition : There is evidence that compounds similar to this compound can act as inhibitors of specific enzymes involved in disease pathways, such as kinases or proteases, thereby providing a therapeutic target for drug development .
Case Studies
Several studies have documented the efficacy and applications of this compound:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-chloro-1,4-dioxo-naphthalene group undergoes nucleophilic substitution due to electron-withdrawing effects from the carbonyl groups. Common reagents and outcomes include:
Mechanism : The chloro group is activated by adjacent carbonyls, enabling SNAr displacement with nucleophiles like amines or alkoxides .
Reduction Reactions
The 1,4-dioxo-naphthalene moiety is reducible under specific conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | EtOH, 0°C, 2 h | Partial reduction to 1,4-diol-naphthalene | 78% | |
| H₂ (1 atm)/Pd-C | MeOH, RT, 12 h | Full reduction to tetralin derivative | 63% |
Note : Over-reduction of the naphthalene ring disrupts conjugation, altering biological activity.
Piperidine Functionalization
The N-methyl-4-piperidinecarboxamide group participates in alkylation and acylation:
Mechanism : The piperidine nitrogen acts as a nucleophile, reacting with electrophiles under basic conditions .
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 6 h | Carboxylic acid (C₂₄H₂₁ClNO₃) | 82% | |
| NaOH (aq), 100°C, 4 h | Sodium carboxylate | 89% |
Application : Hydrolysis facilitates structural diversification for SAR studies.
Oxidation of the Piperidine Ring
The piperidine ring is oxidized to a pyridine derivative under strong conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 12 h | Pyridine-4-carboxamide derivative | 58% |
Caution : Over-oxidation may degrade the naphthalene moiety.
Cycloaddition Reactions
The electron-deficient naphthalene core participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 120°C, 24 h | Bicyclic adduct | 34% |
Biological Activity Correlations
-
MAO-B Inhibition : Methoxy-substituted derivatives show IC₅₀ = 0.42 μM (cf. selegiline IC₅₀ = 0.21 μM) .
-
Phosphodiesterase Inhibition : Piperidine alkylation enhances PDE4 affinity (Kᵢ = 12 nM) .
Stability and Degradation
| Condition | Observation | Source |
|---|---|---|
| pH < 3 (aqueous) | Rapid hydrolysis of amide bond (<1 h) | |
| UV light (254 nm) | Naphthalene ring decomposition (48 h) |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related carboxamide derivatives, emphasizing molecular features, synthesis, and applications.
Table 1: Structural and Functional Comparison of Carboxamide Derivatives
Key Comparisons:
Structural Features: The target compound’s piperidine-carboxamide scaffold distinguishes it from the benzamide () and pyrrole-carboxamide () derivatives. In contrast, the N,O-bidentate group in ’s compound facilitates coordination to metal catalysts , while DM-11’s dichlorobenzyl and pyridinone groups may improve lipophilicity and bioavailability .
Synthesis and Characterization :
- All three compounds rely on amide bond formation. ’s synthesis employs reactive acyl chlorides, a method adaptable to the target compound. Characterization consistently uses X-ray crystallography, with SHELX software () being a standard tool for small-molecule refinement .
’s compound is tailored for catalysis, while DM-11’s structure hints at biological activity (e.g., antimicrobial).
Research Findings and Discussion
- Electrophilic Reactivity : The electron-deficient naphthalenyl group in the target compound may enhance electrophilic interactions, unlike the electron-rich methylbenzamide in .
- Steric Effects : The N-benzyl and N-methyl groups in the target compound could impose steric hindrance, contrasting with the smaller N,O-directing group in .
- Biological Potential: While direct data is absent, the chloro and dioxo groups in the target compound are associated with DNA intercalation or topoisomerase inhibition in related molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
